Methyl-(4-trifluoromethyl-pyridin-2-ylmethyl)-amine
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Overview
Description
Methyl-(4-trifluoromethyl-pyridin-2-ylmethyl)-amine is a chemical compound that features a trifluoromethyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl-(4-trifluoromethyl-pyridin-2-ylmethyl)-amine typically involves the trifluoromethylation of pyridine derivatives. One common method includes the reaction of 4-iodobenzene with trifluoromethylating agents . Another approach involves the use of trifluoromethyl-containing building blocks such as ethyl 2,2,2-trifluoroacetate or 2,2,2-trifluoroacetyl chloride .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl-(4-trifluoromethyl-pyridin-2-ylmethyl)-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like sodium periodate (NaIO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Methyl-(4-trifluoromethyl-pyridin-2-ylmethyl)-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: This compound is explored for its potential therapeutic properties and as a building block for drug development.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl-(4-trifluoromethyl-pyridin-2-ylmethyl)-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group imparts unique electronic properties to the compound, which can influence its reactivity and interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)pyridine: A pyridine derivative with similar trifluoromethyl substitution.
2-Chloro-4-(trifluoromethyl)pyridine: Another pyridine derivative with a chloro group in addition to the trifluoromethyl group.
Uniqueness
Methyl-(4-trifluoromethyl-pyridin-2-ylmethyl)-amine is unique due to its specific substitution pattern and the presence of the methylamine group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.
Biological Activity
Methyl-(4-trifluoromethyl-pyridin-2-ylmethyl)-amine is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and neuroprotection. This article synthesizes available research findings on its biological activity, including in vitro studies, structure-activity relationships (SAR), and case studies.
Chemical Structure and Properties
This compound features a pyridine ring with a trifluoromethyl group at the 4-position, which enhances its lipophilicity and bioavailability. The presence of the methylamine moiety contributes to its interaction with biological targets, particularly in enzyme inhibition.
Anticancer Activity
Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, studies on related trifluoromethylpyridine derivatives have shown potent inhibition of the PI3K/mTOR signaling pathway, which is crucial for cancer cell proliferation and survival. This compound's structural modifications allow it to target specific kinases effectively.
Table 1: In Vitro Anticancer Activity of Related Compounds
Compound | Target | IC50 (µM) | Reference |
---|---|---|---|
Compound 1 | PI3Kα | 17 | |
Compound 2 | mTOR | >1 | |
Compound 3 | K562 (Leukemia) | 2.27 | |
Compound 4 | HL-60 (Leukemia) | 1.42 |
The introduction of a trifluoromethyl group significantly enhances the cellular potency of these compounds. For example, the compound with a trifluoromethyl substitution demonstrated an improved selectivity ratio for PI3Kα over mTOR, indicating a favorable profile for cancer treatment.
Neuroprotective Effects
Trifluoromethylpyridine derivatives have also been investigated for neuroprotective properties. Some studies suggest that these compounds may upregulate anti-apoptotic proteins and exhibit antioxidant activity, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Study: Neuroprotective Mechanism
In one study, a derivative with a similar structure was shown to increase glutathione levels, thereby enhancing cellular resistance against oxidative stress. This mechanism is critical for neuroprotection in models of neurodegeneration .
Structure-Activity Relationships (SAR)
The SAR studies highlight how variations in substituents on the pyridine ring influence biological activity. The trifluoromethyl group at the C4 position has been shown to enhance both potency and selectivity against specific targets.
Table 2: SAR Findings on Trifluoromethylpyridine Derivatives
Substituent Position | Substituent Type | Effect on Activity |
---|---|---|
C4 | Trifluoromethyl | Increased potency |
C2 | Hydroxyl | Decreased binding affinity |
C2 | Amide | Retained affinity |
The modifications at C2 and C4 positions significantly affect the binding interactions with target enzymes like PI3K and mTOR, emphasizing the importance of careful structural design in drug development.
Properties
Molecular Formula |
C8H9F3N2 |
---|---|
Molecular Weight |
190.17 g/mol |
IUPAC Name |
N-methyl-1-[4-(trifluoromethyl)pyridin-2-yl]methanamine |
InChI |
InChI=1S/C8H9F3N2/c1-12-5-7-4-6(2-3-13-7)8(9,10)11/h2-4,12H,5H2,1H3 |
InChI Key |
OXXFQQCEJIPIQX-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=NC=CC(=C1)C(F)(F)F |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.